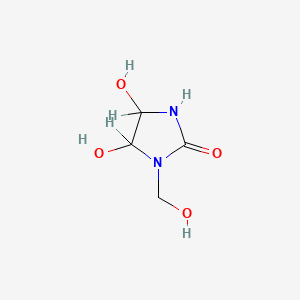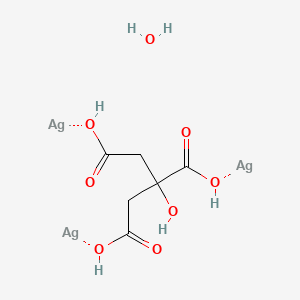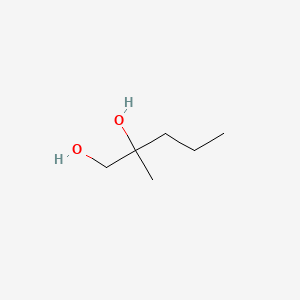
2-Methyl-1,2-pentanediol
描述
2-Methyl-1,2-pentanediol is an organic compound with the molecular formula C6H14O2. It is a type of diol, which means it contains two hydroxyl (OH) groups. This compound is known for its versatility and is used in various industrial and scientific applications. It is a colorless, viscous liquid with a mild odor and is soluble in water and many organic solvents.
作用机制
Target of Action
2-Methyl-1,2-pentanediol, also known as hexylene glycol, is a versatile compound that interacts with various targets. It is often used as an alternative antimicrobial preservative in dermal formulations . It has been shown to interact with lipid head groups, such as GPC and DiC3PC , and it can bind to proteins .
Mode of Action
The compound’s amphiphilic structure allows it to exhibit an antimicrobial effect . It can induce the formation of heptameric pore structures in staphylococcal a-hemolysin, a process that usually requires the presence of deoxycholate detergent micelles, artificially constructed phospholipid bilayers, or erythrocytes .
Biochemical Pathways
It is known that the compound can facilitate the formation of heptameric pore structures in staphylococcal a-hemolysin without membrane binding . This suggests that it may influence the pathways related to protein assembly and function.
Pharmacokinetics
It is known that the compound can be absorbed through the skin . Its amphiphilic nature may influence its absorption, distribution, metabolism, and excretion, potentially impacting its bioavailability.
Result of Action
The primary result of this compound’s action is its antimicrobial effect, which is utilized in its role as a preservative in dermal formulations . Additionally, it can induce the formation of heptameric pore structures in staphylococcal a-hemolysin , suggesting a potential role in influencing protein function.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its antimicrobial activity and its impact on the colloidal structure of creams can vary depending on the length of the alkyl chain of the alkanediols . Furthermore, it is a combustible material, and its vapors may travel to a source of ignition and flash back .
生化分析
Biochemical Properties
It is known that this compound exhibits both surfactant and emulsion-stabilizing properties This suggests that it may interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions
Cellular Effects
It is known that this compound can have an impact on the physical stability of certain creams, potentially influencing cellular processes
Molecular Mechanism
It is known that this compound can interact with the mixed crystals of certain creams, with the interaction increasing with the raising alkyl chain length of the added alkanediol
Temporal Effects in Laboratory Settings
In laboratory settings, 2-Methyl-1,2-pentanediol is often used as a common precipitant and cryoprotectant in protein crystallography Over time, this compound may influence the stability and degradation of certain products
准备方法
Synthetic Routes and Reaction Conditions: 2-Methyl-1,2-pentanediol can be synthesized through several methods. One common method involves the hydrogenation of 2-methyl hydroxypentanoate in the presence of a catalyst. The reaction is typically carried out in a continuous fixed bed reactor at temperatures ranging from 150 to 250°C and pressures between 1.8 to 2 MPa . Another method involves the one-pot synthesis from n-pentene using a multistep process that includes hydrogen peroxide oxidation and hydrolysis .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The continuous fixed bed hydrogenation process is favored due to its high yield, selectivity, and environmentally friendly nature. The raw materials used are readily available and cost-effective, making the production process economically viable .
化学反应分析
Types of Reactions: 2-Methyl-1,2-pentanediol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Oxidation typically yields carboxylic acids or ketones.
Reduction: Reduction can produce simpler alcohols or alkanes.
Substitution: Substitution reactions can yield halogenated compounds or ethers.
科学研究应用
2-Methyl-1,2-pentanediol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and a reagent in various chemical reactions and synthesis processes.
相似化合物的比较
- 1,2-Pentanediol
- 2-Methyl-2,4-pentanediol
- 1,2-Hexanediol
- 1,2-Octanediol
Comparison: 2-Methyl-1,2-pentanediol is unique due to its specific molecular structure, which provides distinct physical and chemical properties. Compared to 1,2-pentanediol, it has a branched structure, which affects its solubility and reactivity. 2-Methyl-2,4-pentanediol, on the other hand, has non-vicinal hydroxyl groups, resulting in different amphiphilic properties and lower antimicrobial activity . The longer-chain diols like 1,2-hexanediol and 1,2-octanediol have higher molecular weights and different solubility profiles, making them suitable for different applications .
属性
IUPAC Name |
2-methylpentane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-3-4-6(2,8)5-7/h7-8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERGTCWVYOKNAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



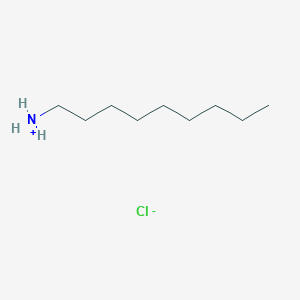
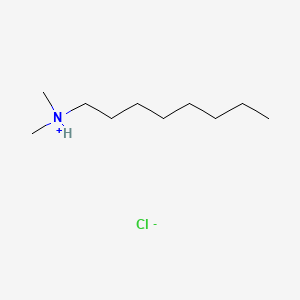
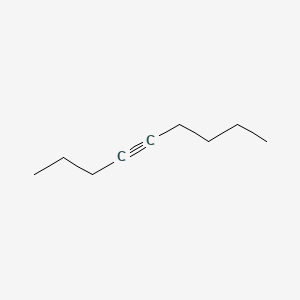
![2-Chlorobenzo[h]quinoline](/img/structure/B3188240.png)
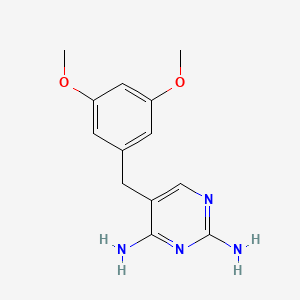
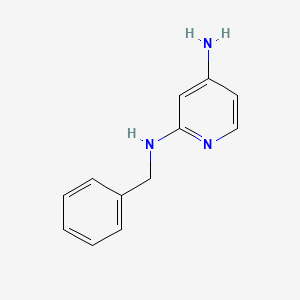

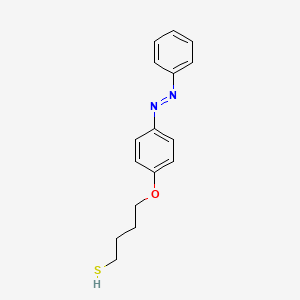
![1-[(4-Methylphenyl)sulfonyl]-4-benzylpiperidine](/img/structure/B3188272.png)

![N-[3-(2-bromoacetyl)phenyl]methanesulfonamide](/img/structure/B3188299.png)
